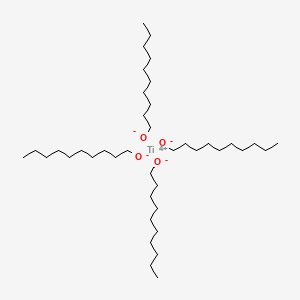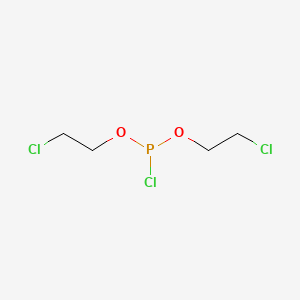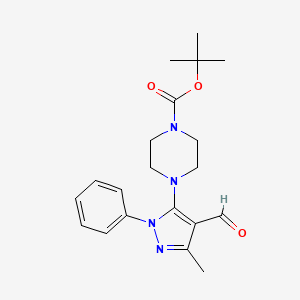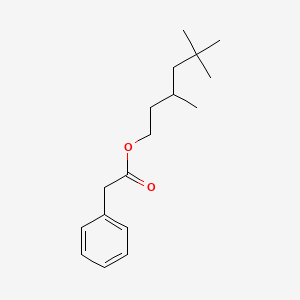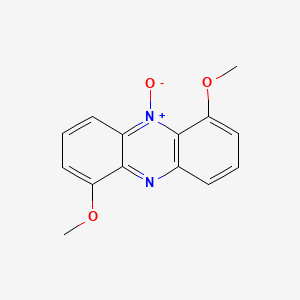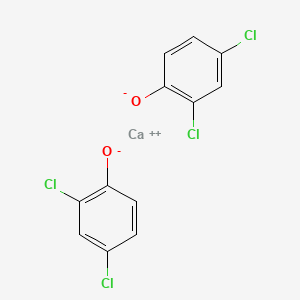
Calcium 2,4-dichlorophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 2,4-dichlorophenolate is an organometallic compound that consists of calcium ions and 2,4-dichlorophenolate ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium 2,4-dichlorophenolate can be synthesized through the reaction of calcium hydroxide with 2,4-dichlorophenol. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of calcium hydroxide in water to form a calcium hydroxide solution.
- Addition of 2,4-dichlorophenol to the calcium hydroxide solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting this compound precipitate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 2,4-dichlorophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenolic compounds, while substitution can produce a variety of substituted phenolates .
Applications De Recherche Scientifique
Calcium 2,4-dichlorophenolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organometallic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug formulation and delivery.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals .
Mécanisme D'action
The mechanism of action of calcium 2,4-dichlorophenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Calcium 2,4-dichlorophenolate can be compared with other similar compounds, such as:
Calcium 2,6-dichlorophenolate: Similar in structure but with different chlorine atom positions, leading to variations in chemical reactivity and applications.
Calcium 2,4,6-trichlorophenolate:
Sodium 2,4-dichlorophenolate: Similar compound with sodium instead of calcium, resulting in different solubility and reactivity profiles .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes.
Propriétés
Numéro CAS |
84012-60-2 |
|---|---|
Formule moléculaire |
C12H6CaCl4O2 |
Poids moléculaire |
364.1 g/mol |
Nom IUPAC |
calcium;2,4-dichlorophenolate |
InChI |
InChI=1S/2C6H4Cl2O.Ca/c2*7-4-1-2-6(9)5(8)3-4;/h2*1-3,9H;/q;;+2/p-2 |
Clé InChI |
RAKYRYXQINLICD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)[O-].C1=CC(=C(C=C1Cl)Cl)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
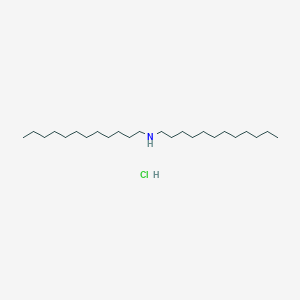

![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)

